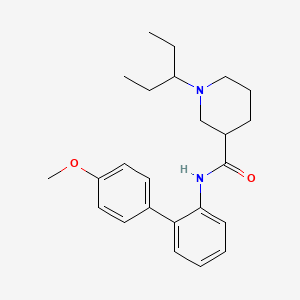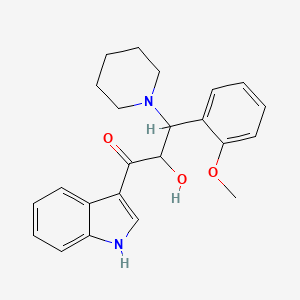![molecular formula C13H13NO2S B6063446 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a prodrug that is metabolized into MPP+ by monoamine oxidase-B (MAO-B) enzymes, which then selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to motor impairments similar to those observed in Parkinson's disease.
Mecanismo De Acción
MPTP is converted into MPP+ by 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione enzymes, which are highly expressed in dopaminergic neurons. MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it inhibits mitochondrial complex I and generates reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease models exhibit a range of biochemical and physiological effects, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation. These effects are thought to be mediated by oxidative stress, inflammation, and mitochondrial dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP-induced Parkinson's disease models have several advantages for laboratory experiments, including the ability to replicate many of the key features of the human disease, the ability to induce selective dopaminergic neuron loss, and the ability to study the underlying mechanisms of the disease. However, there are also several limitations to these models, including the fact that they do not fully replicate the progressive nature of the human disease and that they may not accurately reflect the complex interactions between genetic and environmental factors that contribute to Parkinson's disease.
Direcciones Futuras
There are several future directions for research on MPTP and Parkinson's disease, including the development of new treatments that target the underlying mechanisms of the disease, the identification of genetic and environmental factors that contribute to the development of Parkinson's disease, and the development of more accurate animal models that better replicate the progressive nature of the human disease. Additionally, there is ongoing research into the use of MPTP as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
MPTP can be synthesized by the condensation of 2-acetylamino-3-methylthiophene with 2-methylphenylhydrazine in the presence of acetic anhydride and sulfuric acid. The resulting product can be purified by recrystallization in ethanol and characterized by various spectroscopic methods such as NMR and IR.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research to create animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and develop potential treatments. MPTP-induced Parkinson's disease models have been shown to replicate many of the key features of the human disease, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation.
Propiedades
IUPAC Name |
3-hydroxy-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-2H-thiophen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-5-3-4-6-10(8)14-9(2)12-11(15)7-17-13(12)16/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHSJIIGEYATGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=C(CSC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)



![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)

![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)